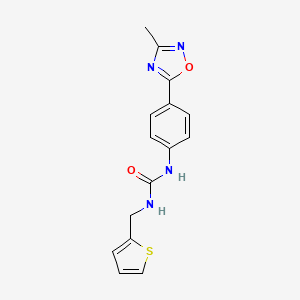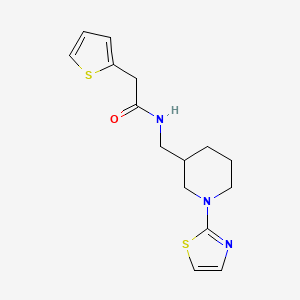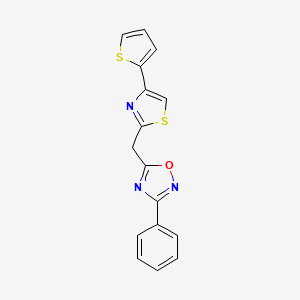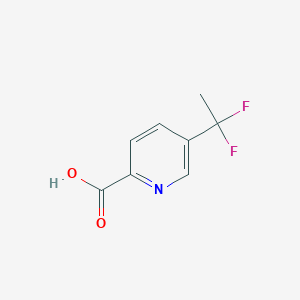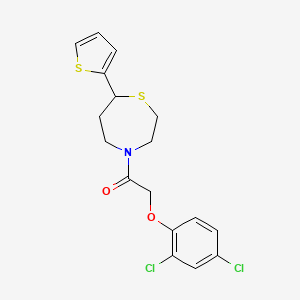
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone , also known by its chemical formula C₁₄H₁₀Cl₂N₂OS₂ , is a synthetic compound with potential pharmacological applications. Let’s delve into its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, thiazepane ring formation, and esterification. Researchers have explored different synthetic routes to obtain high yields and purity. Further studies are needed to optimize the synthesis process.
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone consists of a dichlorophenoxy group, a thiophene ring, and a thiazepane ring. The arrangement of atoms and functional groups influences its biological activity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and oxidative processes. Researchers have investigated its reactivity profile to understand its behavior in different environments.
Physical And Chemical Properties Analysis
- Appearance : Crystalline solid
- Melting Point : Varies (depending on the form)
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform)
- Stability : Sensitive to light and moisture
Applications De Recherche Scientifique
Thiazole and Thiophene Derivatives in Medicinal Chemistry
Thiazole and thiophene rings are significant scaffolds in medicinal chemistry due to their presence in compounds with diverse biological activities. For instance, thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. A study by Parameshwarappa et al. (2009) synthesized innovative 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one derivatives and tested them for antibacterial and antifungal activities, indicating the potential of thiazole-containing compounds in developing new antimicrobials (Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N., 2009).
Dichlorophenoxyl Moieties in Environmental Chemistry
Compounds containing dichlorophenoxyl groups have been studied for their environmental impact and degradation pathways. Mansfield and Richard (1996) explored the photolysis of dichlorophen (DCP) in acidic medium, yielding various products depending on the presence of oxygen, indicating the complexity of environmental degradation processes involving dichlorophenoxyl groups (Mansfield, E., & Richard, C., 1996).
Synthetic Applications
The synthetic versatility of compounds incorporating elements like thiazepane, thiophene, and dichlorophenoxy is significant for developing new chemical entities. For example, the work by Androsov et al. (2010) demonstrated a convenient approach towards 3-aminobenzo[b]thiophenes, showcasing the synthetic utility of thiophene derivatives in constructing complex heterocyclic structures (Androsov, D. A., Solovyev, A., Petrov, M., Butcher, R., & Jasinski, J., 2010).
Safety And Hazards
- Toxicity : Limited data available; caution should be exercised during handling.
- Environmental Impact : Potential ecological risks due to its persistence and bioaccumulation.
Orientations Futures
Researchers should explore its potential therapeutic applications, conduct toxicity studies, and investigate its interactions with biological systems. Additionally, efforts to improve synthesis efficiency and scalability are crucial for its practical use.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌱🔬
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S2/c18-12-3-4-14(13(19)10-12)22-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKBSFSVVNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

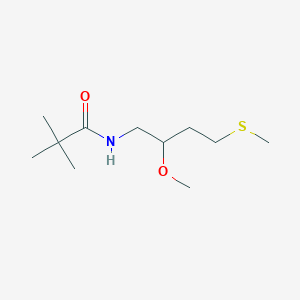
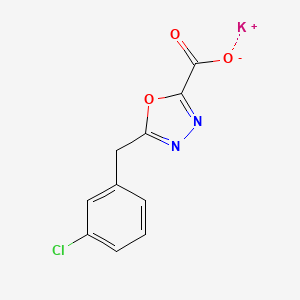
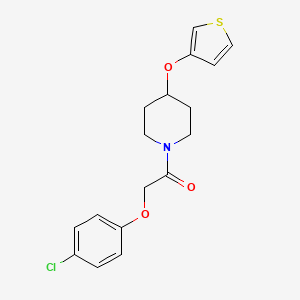
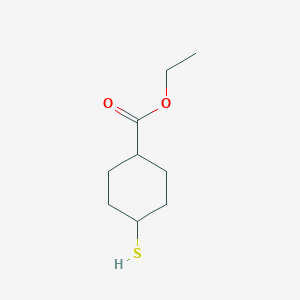
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)
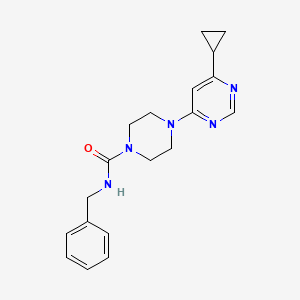
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)
